S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

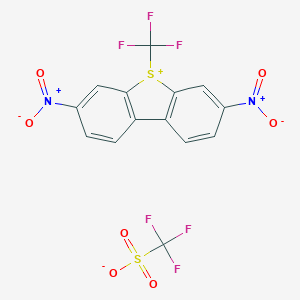

S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate is a complex organofluorine compound known for its unique chemical properties. This compound features a trifluoromethyl group and a dinitrodibenzothiophenium core, making it highly reactive and useful in various chemical applications. The presence of trifluoromethyl and nitro groups enhances its stability and reactivity, making it a valuable reagent in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of dibenzothiophene using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide . The nitro groups can be introduced through nitration reactions using nitric acid or a mixture of nitric and sulfuric acids under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization or chromatography.

Análisis De Reacciones Químicas

Electrophilic Trifluoromethylation

The compound acts as a potent electrophilic CF₃⁺ source, enabling direct trifluoromethylation of nucleophiles. Its reactivity surpasses non-heterocyclic analogs (e.g., S-(trifluoromethyl)diphenylsulfonium triflate) due to enhanced activation entropy and aromatic delocalization .

Mechanistic Insights

-

Kinetic Parameters : A kinetic study comparing S-(trifluoromethyl)-3,7-dinitrodibenzothiophenium triflate (Reagent A ) with S-(trifluoromethyl)diphenylsulfonium triflate (Reagent B ) revealed distinct activation parameters (Table 1) .

| Reagent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reactivity (Relative Rate) |

|---|---|---|---|

| A | 17.0 | -9.1 | 18.2 |

| B | 12.1 | -47.1 | 1.0 |

The higher reactivity of Reagent A is attributed to reduced transition-state rigidity (less negative ΔS‡) and electron-withdrawing nitro groups, which amplify electrophilicity .

-

Substrate Scope :

-

Aromatic Systems : Efficient trifluoromethylation of electron-rich arenes (e.g., aniline, N,N-dimethylaniline) occurs under mild conditions .

-

Heterocycles : Thiophenols and pyrroles react to form CF₃-substituted derivatives .

-

Enolates : Deprotonated 1,3-dicarbonyl compounds undergo electrophilic attack at the α-position .

-

Radical Trifluoromethylation Pathways

Under reductive conditions, the reagent generates CF₃ radicals, enabling radical addition to unsaturated bonds.

Key Reactions

-

Olefin Hydrotrifluoromethylation : Styrenes react with Reagent A in the presence of Na₂S₂O₄ or HOCH₂SO₂Na to yield α-trifluoromethyl ketones via radical intermediates (Scheme 1) .

Mechanism :

-

Single-electron transfer (SET) from reductant to sulfonium salt forms a transient CF₃ radical.

-

Radical addition to styrene generates a benzyl radical, which abstracts hydrogen or undergoes oxidation .

Example :

Functional Group Tolerance:

-

Reactions tolerate esters, halides, and ethers but fail with aliphatic alkenes or sterically hindered substrates .

Nucleophilic Trifluoromethylation via Umpolung

The reagent participates in umpolung chemistry when paired with silanolates, releasing CF₃⁻ for nucleophilic attack.

Comparative Reactivity with Other Reagents

Reagent A outperforms classical CF₃ sources in stability and versatility:

| Property | Reagent A | Umemoto Reagent | Togni Reagent |

|---|---|---|---|

| Decomposition Temp (°C) | 142 | 130–135 | 110–120 |

| Synthesis Steps | 1 | 3–4 | 2–3 |

| Radical Compatibility | Yes | Limited | Yes |

Data from highlight its thermal stability and divergent reactivity (electrophilic, radical, nucleophilic).

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as an effective electrophilic reagent in organic synthesis. Its trifluoromethyl and nitro groups enhance its reactivity, making it suitable for:

- Electrophilic Aromatic Substitution : Facilitating the introduction of various substituents onto aromatic rings.

- Synthesis of Complex Molecules : Used in the construction of pharmaceuticals and agrochemicals due to its ability to modify molecular frameworks.

Material Science

S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate finds applications in:

- Polymer Chemistry : As a building block for creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Nanotechnology : Utilized in the fabrication of nanostructured materials, leveraging its unique electronic properties.

Photochemical Applications

The compound's electronic characteristics make it suitable for:

- Photoinitiators : In photopolymerization processes where light is used to initiate chemical reactions.

- Dyes and Pigments : Due to its vibrant color properties, it can be employed in dye-sensitized solar cells and other photonic devices.

Biological Research

Recent studies have explored the potential biological activities of this compound, including:

- Antimicrobial Activity : Investigations into its efficacy against various bacterial strains suggest potential applications in developing new antimicrobial agents.

- Drug Development : Its structural features are being studied for designing novel therapeutic agents targeting specific biological pathways.

Case Study 1: Electrophilic Aromatic Substitution

In a study published in the Journal of the American Chemical Society, researchers demonstrated the use of this compound as an electrophile in aromatic substitution reactions. The results indicated that this compound could selectively introduce functional groups onto aromatic systems with high regioselectivity .

Case Study 2: Polymer Applications

A research team investigated the incorporation of this compound into fluorinated polymer matrices. The study revealed that polymers synthesized with this compound exhibited superior mechanical properties and thermal stability compared to traditional polymers .

Case Study 3: Antimicrobial Activity

A recent publication explored the antimicrobial properties of various derivatives of this compound. The findings suggested that certain modifications could enhance its efficacy against resistant bacterial strains, indicating potential for further development as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate involves its ability to participate in various chemical reactions due to the presence of reactive trifluoromethyl and nitro groups. These groups can interact with molecular targets, such as proteins or nucleic acids, through covalent bonding or non-covalent interactions. The compound’s reactivity allows it to modify specific sites within molecules, thereby altering their function and activity .

Comparación Con Compuestos Similares

Similar Compounds

Trifluoromethyltrimethylsilane (TMSCF3): A commonly used trifluoromethylating agent.

Trifluoromethanesulfonic anhydride: Used for introducing triflyl groups into organic molecules.

Methyl trifluoromethanesulfonate: A strong methylating reagent.

Uniqueness

S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate is unique due to its combination of trifluoromethyl and nitro groups within a dibenzothiophene framework. This combination imparts distinct reactivity and stability, making it particularly useful in applications requiring precise chemical modifications .

Actividad Biológica

S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate is a specialized electrophilic compound notable for its unique trifluoromethyl and nitro functional groups. Its molecular formula is C14H6F6N2O7S2 with a molecular weight of 492.33 g/mol. This compound has garnered attention in the field of synthetic organic chemistry due to its potential applications in electrophilic trifluoromethylation reactions.

The biological activity of this compound primarily stems from its electrophilic nature, which allows it to interact with various nucleophiles. The trifluoromethyl group is known to enhance the reactivity of the compound, making it a potent electrophilic agent in chemical reactions. This property is crucial for its use in synthesizing complex organic molecules, particularly in medicinal chemistry where such transformations can lead to biologically active compounds.

Case Studies and Research Findings

-

Electrophilic Trifluoromethylation :

- Research indicates that this compound can effectively perform electrophilic trifluoromethylation on a variety of nucleophiles, including aromatic compounds and heterocycles. The presence of both trifluoromethyl and nitro groups enhances its electrophilicity, allowing for selective functionalization under mild conditions .

- Synthesis and Applications :

-

Toxicological Studies :

- Toxicological assessments have been conducted to evaluate the safety profile of this compound. Initial findings suggest that while it exhibits significant reactivity, its toxicity levels are manageable when handled under appropriate laboratory conditions . Further studies are needed to fully understand its impact on biological systems.

Comparative Biological Activity Table

| Compound Name | Electrophilicity | Application Area | Toxicity Level |

|---|---|---|---|

| This compound | High | Organic synthesis | Moderate |

| Umemoto Reagent IV | Very High | Trifluoromethylation | Low |

| Other Electrophilic Agents (e.g., Sulfonium Salts) | Variable | Various organic reactions | Varies by structure |

Propiedades

Número CAS |

129922-37-8 |

|---|---|

Fórmula molecular |

C14H6F6N2O7S2 |

Peso molecular |

492.3 g/mol |

Nombre IUPAC |

3,7-dinitro-5-(trifluoromethyl)dibenzothiophen-5-ium;trifluoromethanesulfonate |

InChI |

InChI=1S/C13H6F3N2O4S.CHF3O3S/c14-13(15,16)23-11-5-7(17(19)20)1-3-9(11)10-4-2-8(18(21)22)6-12(10)23;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7)/q+1;/p-1 |

Clave InChI |

RNOLRSQVOBCKGG-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])[S+](C3=C2C=CC(=C3)[N+](=O)[O-])C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |

SMILES canónico |

C1=CC2=C(C=C1[N+](=O)[O-])[S+](C3=C2C=CC(=C3)[N+](=O)[O-])C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.